molecular formula C15H8F3N3O3 B3125079 2-(4-Nitrophenoxy)-3-(trifluoromethyl)quinoxaline CAS No. 321433-70-9

2-(4-Nitrophenoxy)-3-(trifluoromethyl)quinoxaline

Cat. No. B3125079
CAS RN: 321433-70-9
M. Wt: 335.24 g/mol
InChI Key: KAQJBKIJZIPEKC-UHFFFAOYSA-N
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Description

The compound “2-(4-Nitrophenoxy)-3-(trifluoromethyl)quinoxaline” is a derivative of quinoxaline, which is a class of organic compounds . Quinoxaline derivatives have been studied for their potential antiviral properties .


Synthesis Analysis

While specific synthesis methods for “2-(4-Nitrophenoxy)-3-(trifluoromethyl)quinoxaline” were not found, a general method for producing similar compounds involves mixing two precursor compounds in a specific molar ratio, then reacting them in a mixed solvent at a certain temperature .


Molecular Structure Analysis

The molecular structure of “2-(4-Nitrophenoxy)-3-(trifluoromethyl)quinoxaline” would likely include a quinoxaline core, with a nitrophenoxy group at the 2-position and a trifluoromethyl group at the 3-position .

Scientific Research Applications

Anticorrosive Properties

2-(4-Nitrophenoxy)-3-(trifluoromethyl)quinoxaline, as a derivative of quinoxaline, shows promise in anticorrosive applications. Quinoxaline derivatives are noted for their effectiveness against metallic corrosion, forming highly stable chelating complexes with surface metallic atoms through coordination bonding. This is attributed to their high electron density, which includes contributions from polar substituents like nitro (–NO2) groups. These properties allow them to adsorb effectively and protect metal surfaces from corrosion (Verma, Quraishi, & Ebenso, 2020).

Environmental and Toxicological Considerations

The environmental fate and effects of compounds similar to 2-(4-Nitrophenoxy)-3-(trifluoromethyl)quinoxaline, such as 3-trifluoromethyl-4-nitrophenol (TFM), indicate that while there are transient effects on aquatic communities and individual organisms, these do not persist long-term. TFM, sharing a similar structural motif with the nitro and trifluoromethyl groups, is not persistent in the environment, detoxifies, and presents minimal long-term toxicological risk. This suggests potential environmental compatibility for related compounds under controlled use (Hubert, 2003).

Bioactive Potential

Quinoxaline derivatives exhibit a wide range of bioactivities, including antimicrobial, antitumor, and chronic disease treatments. By modifying the quinoxaline structure, it's possible to obtain derivatives with significant biomedical applications. This underscores the potential of 2-(4-Nitrophenoxy)-3-(trifluoromethyl)quinoxaline and its derivatives in pharmaceutical research, offering a broad spectrum of therapeutic possibilities (Pereira et al., 2015).

Future Directions

Research into quinoxaline derivatives and similar compounds is ongoing, particularly in the field of antiviral drug discovery . Further optimization of these compounds may lead to more potential antiviral candidates in the future .

properties

IUPAC Name

2-(4-nitrophenoxy)-3-(trifluoromethyl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F3N3O3/c16-15(17,18)13-14(20-12-4-2-1-3-11(12)19-13)24-10-7-5-9(6-8-10)21(22)23/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQJBKIJZIPEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)OC3=CC=C(C=C3)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301232227
Record name 2-(4-Nitrophenoxy)-3-(trifluoromethyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301232227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Nitrophenoxy)-3-(trifluoromethyl)quinoxaline

CAS RN

321433-70-9
Record name 2-(4-Nitrophenoxy)-3-(trifluoromethyl)quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321433-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Nitrophenoxy)-3-(trifluoromethyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301232227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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